molecular formula C12H11ClO4 B3191250 Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate CAS No. 52927-44-3

Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate

Cat. No.: B3191250
CAS No.: 52927-44-3
M. Wt: 254.66 g/mol
InChI Key: MLMWUEGNVJDKQJ-UHFFFAOYSA-N
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Description

Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate is an organic compound with the molecular formula C12H11ClO4. It is a derivative of propanedioic acid and contains a chlorophenyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of dimethyl malonate with 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[(4-bromophenyl)methylidene]propanedioate
  • Dimethyl 2-[(4-fluorophenyl)methylidene]propanedioate
  • Dimethyl 2-[(4-methylphenyl)methylidene]propanedioate

Uniqueness

Dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine atom provides distinct reactivity and interaction profiles, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

52927-44-3

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

dimethyl 2-[(4-chlorophenyl)methylidene]propanedioate

InChI

InChI=1S/C12H11ClO4/c1-16-11(14)10(12(15)17-2)7-8-3-5-9(13)6-4-8/h3-7H,1-2H3

InChI Key

MLMWUEGNVJDKQJ-UHFFFAOYSA-N

SMILES

COC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OC

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

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